Anisatin

Descripción

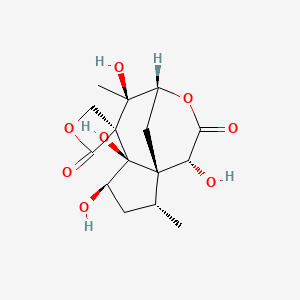

This compound is a plant toxin found in the Japanese star anise (Illicium anisatum). The Japanese star anise has been burned as incense in Japan, where it is known as shikimi, as well as used in topical folk remedies. (L1226)

RN given refers to cpd without isomeric designation; also see 2-oxo-6-deoxyneothis compound

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2R,4R,5R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVWHIDSUOMVRI-QWNPAUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058396 | |

| Record name | Anisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5230-87-5 | |

| Record name | (-)-Anisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5230-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5230-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9K8802FZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anisatin: A Technical Deep Dive into its Mechanism of Action as a GABAA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin is a naturally occurring neurotoxin and a potent insecticidal agent isolated from the seeds of the Japanese star anise (Illicium anisatum).[1][2] Its powerful convulsant properties stem from its interaction with the central nervous system, specifically its role as a potent antagonist of the γ-aminobutyric acid (GABA) system.[2][3] GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors, particularly the GABAA subtype, are crucial for maintaining the balance between neuronal excitation and inhibition. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular interactions with the GABAA receptor, quantitative pharmacological data, and detailed experimental protocols for its study.

Core Mechanism of Action: Non-Competitive Antagonism of the GABAA Receptor

This compound functions as a non-competitive antagonist of the GABAA receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, this compound binds to a distinct allosteric site within the GABAA receptor complex.[2][4] This binding site is widely recognized as the picrotoxinin (B1677863) or convulsant binding site, located within the ionophore, or the chloride channel pore, of the receptor.[2][5]

The binding of this compound to this site does not prevent GABA from binding to its own recognition site. Instead, it induces a conformational change in the receptor that stabilizes a closed or non-conducting state of the chloride channel.[5] This action effectively blocks the influx of chloride ions that would normally occur upon GABA binding, thereby preventing the hyperpolarization of the neuronal membrane and the subsequent inhibitory postsynaptic potential. The consequence of this channel blockade is a reduction in the overall inhibitory tone of the central nervous system, leading to hyperexcitability, convulsions, and in severe cases, respiratory paralysis and death.[2]

A key characteristic of this compound's mechanism is its "use-dependent" nature.[6] This means that the binding of this compound and its subsequent channel-blocking effect are significantly enhanced when the GABAA receptor channel is in the open state, which occurs upon the binding of GABA.[6] This suggests that the conformational changes associated with channel opening expose or increase the accessibility of the this compound binding site within the ion pore.

The interaction of this compound with the GABAA receptor also affects the kinetics of the channel. At the single-channel level, this compound has been shown to prolong the closed time of the channel and reduce the burst duration and the number of channel openings per burst.[6] This ultimately leads to a decreased probability of the channel being in the open, conducting state.

Quantitative Pharmacological Data

The potency of this compound as a GABAA receptor antagonist has been quantified through various experimental paradigms. The following tables summarize the key quantitative data available.

| Parameter | Value | Species/Tissue | Experimental Method | Reference |

| EC50 (Suppression of GABA-induced currents) | ~1.10 µM | Rat Dorsal Root Ganglion Neurons | Whole-cell patch clamp | [1][6] |

| IC50 (Inhibition of [3H]EBOB binding) | 0.43 µM | Rat Brain Membranes | Radioligand Binding Assay | [4] |

| Lethal Dose (LD50) | 1 mg/kg (i.p.) | Mice | In vivo toxicity study | [2] |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the signaling pathway of GABAA receptor activation and its inhibition by this compound, as well as the logical relationship of its mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology on Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is based on the methods used to determine the EC50 of this compound for the suppression of GABA-induced currents.[6]

1. Cell Preparation:

-

Dorsal root ganglia are dissected from neonatal rats.

-

Ganglia are enzymatically dissociated using a combination of collagenase and trypsin to obtain a single-cell suspension.

-

Isolated neurons are plated on poly-L-lysine coated coverslips and cultured for 1-3 days before recording.

2. Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

3. Recording Procedure:

-

Coverslips with adherent DRG neurons are placed in a recording chamber on the stage of an inverted microscope.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Neurons are voltage-clamped at a holding potential of -60 mV.

-

GABA (e.g., 30 µM) is applied to the neuron to elicit a chloride current.

-

This compound is co-applied with GABA at various concentrations to determine its inhibitory effect.

-

A "use-dependent" protocol involves repeated co-applications of GABA and this compound to observe the progressive block of the GABA-induced current.

4. Data Analysis:

-

The peak amplitude of the GABA-induced current is measured in the absence and presence of different concentrations of this compound.

-

The percentage of inhibition is calculated for each concentration.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response function.

Radioligand Binding Assay for the Picrotoxinin Site

This protocol describes a competitive binding assay to determine the affinity of this compound for the picrotoxinin site on the GABAA receptor using the radioligand [3H]ethynylbicycloorthobenzoate ([3H]EBOB).[4]

1. Membrane Preparation:

-

Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the crude synaptic membranes.

-

The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

-

The final pellet is resuspended in the assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

2. Binding Assay:

-

The assay is performed in a total volume of 250 µL in microcentrifuge tubes.

-

Total Binding: Membrane preparation is incubated with a fixed concentration of [3H]EBOB (e.g., 1-2 nM).

-

Non-specific Binding: Membrane preparation is incubated with [3H]EBOB in the presence of a high concentration of an unlabeled picrotoxinin site ligand (e.g., 10 µM picrotoxin (B1677862) or unlabeled EBOB) to saturate the specific binding sites.

-

Competitive Inhibition: Membrane preparation is incubated with [3H]EBOB and varying concentrations of this compound.

-

Incubation is carried out at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

3. Separation and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific [3H]EBOB binding is plotted against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]EBOB binding) is determined by fitting the data to a one-site competition model.

Conclusion

This compound is a powerful neurotoxin that exerts its effects through a well-defined mechanism of action: the non-competitive antagonism of the GABAA receptor. By binding to the picrotoxinin site within the receptor's ion channel, it effectively blocks inhibitory neurotransmission in a use-dependent manner. The quantitative data on its potency, combined with detailed electrophysiological and biochemical studies, provide a comprehensive understanding of its molecular interactions. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to understand the pharmacology of GABAA receptor modulators and the toxicology of naturally occurring neurotoxins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisatin as a Non-Competitive GABA Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisatin, a sesquiterpene lactone isolated from the seeds of the Japanese star anise (Illicium anisatum), is a potent neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical overview of this compound's mechanism of action, its interaction with the GABA-A receptor, and detailed experimental protocols for its characterization. The information presented is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The GABA-A receptor is a crucial target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics. It is also the target of various convulsant agents.

This compound is a powerful convulsant that exerts its effects by non-competitively antagonizing the GABA-A receptor. Unlike competitive antagonists that bind to the same site as GABA, this compound binds to a distinct site within the ion channel pore, known as the picrotoxin (B1677862) binding site. This interaction allosterically modulates the receptor, preventing the flow of chloride ions even when GABA is bound. Understanding the molecular interactions between this compound and the GABA-A receptor is critical for both toxicological studies and for the development of novel therapeutic agents that target this important receptor complex.

Mechanism of Action

This compound's primary mechanism of action is the non-competitive antagonism of the GABA-A receptor. This is characterized by the following key features:

-

Allosteric Modulation: this compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that prevents the channel from conducting chloride ions, even when GABA is bound to its recognition site.

-

Use-Dependence: The inhibitory action of this compound is use-dependent, meaning that the GABA-A receptor channel must be in an open state for this compound to bind effectively. Pre-application of this compound without GABA does not result in significant inhibition of subsequent GABA-induced currents.[1]

-

Picrotoxin Binding Site: this compound shares a common binding site with other non-competitive antagonists like picrotoxin. This has been confirmed through competition binding assays and electrophysiological studies showing that in the presence of saturating concentrations of picrotoxin, this compound does not produce additional inhibition.[1]

-

Channel Kinetics: Single-channel patch-clamp studies have revealed that this compound does not alter the mean open time of the GABA-A receptor channel. Instead, it prolongs the closed time, reduces the burst duration, and decreases the number of openings per burst, ultimately decreasing the probability of the channel being open.[2]

Quantitative Data

The following tables summarize the key quantitative data available for this compound's interaction with the GABA-A receptor.

| Parameter | Value | Species/Tissue | Assay | Reference(s) |

| EC₅₀ | ~1.10 µM | Rat Dorsal Root Ganglion Neurons | Whole-Cell Patch Clamp (Suppression of GABA-induced currents) | [1][3] |

| IC₅₀ | 0.43 µM | Rat Brain Membranes | [³H]EBOB Competition Binding Assay | [4] |

Table 1: Potency and Affinity of this compound at the GABA-A Receptor

| Route of Administration | LD₅₀ | Species | Reference(s) |

| Oral (p.o.) | 0.76 - 1 mg/kg | Mouse | [3] |

| Intraperitoneal (i.p.) | 0.76 - 1 mg/kg | Mouse | [3] |

Table 2: Toxicological Data for this compound

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for this compound Characterization

This protocol describes the methodology to determine the inhibitory effect of this compound on GABA-induced currents in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.

4.1.1. Materials

-

Cells: Cultured rat dorsal root ganglion neurons or HEK293 cells stably expressing desired GABA-A receptor subunits.

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

Agonist: GABA stock solution (100 mM in water).

-

Antagonist: this compound stock solution (10 mM in DMSO).

-

Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ when filled with internal solution.

-

Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

4.1.2. Procedure

-

Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Solution Preparation: Prepare and filter all solutions on the day of the experiment.

-

Pipette Filling: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Cell Approach and Sealing: Under visual guidance, approach a healthy cell with the pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane, establishing the whole-cell recording configuration.

-

Baseline Recording: Clamp the cell at a holding potential of -60 mV and record a stable baseline current in the external solution.

-

GABA Application: Apply a saturating concentration of GABA (e.g., 30 µM) to elicit a maximal inward current. Wash with external solution until the current returns to baseline.

-

This compound Application:

-

To test for direct effects, apply this compound alone.

-

To determine the IC₅₀, pre-incubate the cell with varying concentrations of this compound for 1-2 minutes, followed by co-application of GABA and this compound.

-

-

Data Acquisition: Record the current responses to GABA in the absence and presence of different concentrations of this compound.

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current for each condition.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

-

[³H]EBOB Competition Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the picrotoxin binding site on the GABA-A receptor in rat brain membranes.

4.2.1. Materials

-

Tissue: Whole rat brain.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl.

-

-

Radioligand: [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB).

-

Non-specific Ligand: Picrotoxin (10 µM).

-

Test Compound: this compound at various concentrations.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.

4.2.2. Procedure

-

Membrane Preparation:

-

Homogenize whole rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspending in assay buffer and centrifuging again.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, assay buffer, and [³H]EBOB.

-

Non-specific Binding: Membrane preparation, picrotoxin, and [³H]EBOB.

-

Competition: Membrane preparation, varying concentrations of this compound, and [³H]EBOB.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway

Caption: GABA-A receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the structure and function of the GABA-A receptor. Its well-characterized mechanism as a non-competitive antagonist at the picrotoxin binding site provides a clear model for this class of inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to study this compound or other non-competitive GABA-A receptor antagonists. Further research into the subunit selectivity of this compound and the precise molecular determinants of its binding will continue to enhance our understanding of GABAergic neurotransmission and provide insights for the development of novel therapeutics targeting the GABA-A receptor.

References

- 1. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

An in-depth technical guide or whitepaper on the core chemical structure and properties of Anisatin.

Introduction

This compound is a highly toxic sesquiterpene lactone found in the seeds of the Japanese star anise (Illicium anisatum).[1][2] It is a potent neurotoxin responsible for the severe poisonous effects associated with the ingestion of this plant, which is often mistaken for the non-toxic Chinese star anise (Illicium verum).[3][4] this compound's notoriety stems from its powerful activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] This antagonism leads to severe neurological effects, including seizures and respiratory paralysis.[1] Its complex and unique chemical structure, featuring eight contiguous stereogenic centers, an oxabicyclo[3.3.1] skeleton, and a spiro β-lactone, has made it a subject of interest in both toxicology and synthetic organic chemistry.[2][7][8] This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound possesses a complex polycyclic structure that has been elucidated through spectroscopic methods and confirmed by total synthesis.[2][7] It is classified as a sesquiterpenoid and a terpene lactone.[9]

Key Structural Features:

-

Sesquiterpene Lactone: A 15-carbon structure derived from three isoprene (B109036) units, containing a lactone ring.[5][9]

-

Oxabicyclo[3.3.1] Skeleton: A bridged bicyclic ether system that forms the core of the molecule.[2][8]

-

Spiro β-lactone: A four-membered lactone ring attached at a spirocyclic junction.[2][7]

-

Stereochemistry: The molecule contains eight stereogenic centers, contributing to its complex three-dimensional shape.[2]

Chemical Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | (1R,4S,5R,6S,6aR,7R,9R,9aS)-1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[[4,9a]methanocyclopenta[d]oxocine-6,3′-oxetane]-2,2′(1H)-dione[1] |

| CAS Number | 5230-87-5[1] |

| Molecular Formula | C₁₅H₂₀O₈[1][10] |

| Molar Mass | 328.317 g·mol⁻¹[1] |

| SMILES | C[C@@H]1C--INVALID-LINK--(C)O)OC(=O)[C@@H]3O)O">C@HO[11] |

| InChI | InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1[1] |

Physicochemical and Toxicological Properties

This compound is characterized by its high toxicity and specific physicochemical properties that influence its biological activity and detection.

| Property | Value | Source(s) |

| logP | -1.894 | [1] |

| pKa (Strongest Acidic) | 12.005 | [1] |

| Water Solubility | 78.5 g/L (Predicted) | [9] |

| LD₅₀ (Mice, i.p.) | 1 mg/kg | [1] |

| LD₅₀ (Mice, p.o.) | 0.76 to 1 mg/kg | [12][13] |

| GHS Hazard Classification | Acute Toxicity 2 (Fatal if swallowed or if inhaled) | [11] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While detailed raw spectra are found in specialized literature, the key methods are summarized below.

| Spectroscopic Technique | Description and Key Findings |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are crucial for determining the complex carbon skeleton and stereochemistry of this compound. The presence of numerous oxygenated carbons and protons in specific chemical environments confirms the polycyclic structure.[14][15] |

| Infrared (IR) Spectroscopy | IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands would be observed for hydroxyl (-OH), carbonyl (C=O) groups within the lactone rings, and C-O ether linkages.[14][15] |

| Mass Spectrometry (MS) | Mass spectrometry confirms the molecular weight of this compound (328.317 g·mol⁻¹).[1] Techniques like LC-MS/MS are used for sensitive detection and quantification in biological and food samples, with specific fragmentation patterns used for identification.[3][13][16] |

Biological Properties and Mechanism of Action

This compound's primary biological effect is its potent and non-competitive antagonism of the GABAA receptor.[5][6]

-

Target: this compound binds to the picrotoxinin (B1677863) site within the chloride ion channel of the GABAA receptor complex.[1][6]

-

Mechanism: By binding to this site, this compound allosterically modulates the receptor, stabilizing it in a closed or non-conducting state. This action blocks the influx of chloride ions that normally occurs when GABA binds to the receptor.[6][11] It does not compete with GABA for its binding site but prevents the channel from opening effectively.[1][5] this compound's suppression of GABA-induced currents is use-dependent, meaning it requires the channel to be opened by GABA before it can exert its blocking effect.[6]

-

Physiological Effect: The blockade of inhibitory GABAergic neurotransmission leads to a state of neuronal hyperexcitability in the central nervous system.[1]

-

Toxicological Symptoms: Ingestion of this compound leads to a rapid onset of symptoms (1-6 hours), beginning with gastrointestinal distress (vomiting, diarrhea, stomach pain) and progressing to severe neurological effects, including seizures, convulsions, and loss of consciousness.[1] The ultimate cause of death is typically respiratory paralysis.[1]

-

Treatment: Diazepam, a positive allosteric modulator of the GABAA receptor, has been shown to be an effective treatment for this compound-induced convulsions by enhancing the effect of any remaining GABA activity.[1]

Experimental Protocols

The study of this compound involves several key experimental procedures, from its isolation to the characterization of its biological activity.

Isolation and Purification of this compound from Illicium anisatum

This protocol describes a general method for the extraction and purification of this compound from plant material.

Methodology:

-

Extraction:

-

Grind dried seeds of Illicium anisatum to a fine powder.

-

Perform solvent extraction using a suitable organic solvent such as methanol (B129727) or ethanol. This can be done by maceration or using an accelerated solvent extraction system.[16]

-

Concentrate the resulting crude extract under reduced pressure.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in a water/methanol mixture and perform liquid-liquid partitioning against a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar compounds.

-

Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform, to extract this compound and other sesquiterpene lactones.

-

-

Chromatographic Purification:

-

Subject the enriched extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing this compound.

-

Perform further purification steps using High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18 or porous graphitic carbon) to achieve high purity.[16]

-

-

Verification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparing the data with published literature values.[3]

-

GABAA Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to the picrotoxinin binding site on the GABAA receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat or mouse whole brains in a buffered solution.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.

-

Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

-

-

Binding Assay:

-

Incubate the prepared brain membranes with a radiolabeled ligand specific for the picrotoxinin site, such as [³H]EBOB ([³H]4'-ethynyl-4-n-propylbicycloorthobenzoate).[17]

-

Add varying concentrations of unlabeled this compound to compete for binding with the radioligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[17] The IC₅₀ for this compound inhibiting [³H]EBOB binding is approximately 0.43 μM.[17]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on GABA-induced ion currents in neurons.

Methodology:

-

Cell Preparation:

-

Use primary cultures of neurons, such as rat dorsal root ganglion (DRG) neurons, which express GABAA receptors.[6]

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the membrane potential at a fixed voltage (e.g., -60 mV).

-

Use an intracellular solution containing a high chloride concentration to allow for the measurement of inward chloride currents.

-

-

Drug Application:

-

Apply a known concentration of GABA to the neuron to elicit a baseline chloride current (IGABA).

-

Co-apply GABA with varying concentrations of this compound to the same neuron.[6]

-

-

Data Acquisition and Analysis:

-

Record the amplitude of the GABA-induced currents in the absence and presence of this compound.

-

Observe the suppression of the current amplitude by this compound. The EC₅₀ for this suppression is approximately 1.10 μM.[6][12]

-

Analyze other parameters such as the rate of current decay, which is accelerated by this compound, indicating an open-channel block mechanism.[6]

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound as a non-competitive antagonist of the GABAA receptor.

Experimental Workflow Diagram

Caption: Workflow for the isolation, purification, and analysis of this compound.

Logical Relationship Diagram

Caption: Pathophysiological cascade of this compound toxicity from ingestion to effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. phytobank.ca [phytobank.ca]

- 10. This compound | C15H20O8 | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C15H20O8 | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisatin from Illicium anisatum: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anisatin, a potent neurotoxin found in Illicium anisatum (Japanese star anise). The document details its natural distribution within the plant, outlines methodologies for its isolation and purification, and describes its mechanism of action on the GABAA receptor signaling pathway.

Natural Sources of this compound

This compound is a highly toxic sesquiterpene lactone primarily found in the plant Illicium anisatum, commonly known as Japanese star anise.[1][2][3] This plant is morphologically similar to the culinary spice Chinese star anise (Illicium verum), but it is crucial to distinguish between them due to the extreme toxicity of I. anisatum.[4][5] this compound is distributed throughout the plant, with particularly high concentrations in the fruits and seeds.[1][6]

Quantitative Distribution of this compound

While the fruits and seeds are known to be the most toxic parts of Illicium anisatum, quantitative data on this compound concentration across different plant tissues is limited. However, available research provides some insights into its distribution. The signal for this compound in Japanese star anise fruits has been found to be over 1000 times greater than in Chinese star anise (Illicium verum).[5][7]

| Plant Part | This compound Concentration | Reference |

| Leaves | 0.5 mg/g | [1] |

| Fruits | High concentration (qualitative) | [4][6] |

| Seeds | High concentration (qualitative) | [6] |

Isolation and Purification of this compound

The isolation of this compound from Illicium anisatum involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of sesquiterpene lactones from Illicium species.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from the dried fruits and seeds of Illicium anisatum.

Materials and Reagents:

-

Dried and powdered fruits and seeds of Illicium anisatum

-

Methanol (B129727) (CH3OH)

-

Dichloromethane (B109758) (CH2Cl2)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard analytical equipment

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material (fruits and seeds) with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition successively with dichloromethane and then ethyl acetate.

-

Collect the dichloromethane and ethyl acetate fractions. This compound and other sesquiterpene lactones will be concentrated in these fractions.

-

-

Column Chromatography:

-

Concentrate the dichloromethane and ethyl acetate fractions to dryness.

-

Subject the residue to silica gel column chromatography.

-

Elute the column with a gradient of dichloromethane and ethyl acetate (e.g., starting with 100% dichloromethane and gradually increasing the polarity with ethyl acetate).

-

Monitor the fractions using TLC to identify those containing this compound.

-

-

Purification:

-

Combine the fractions containing this compound and concentrate them.

-

Further purify the combined fractions using repeated silica gel column chromatography with an appropriate solvent system (e.g., a dichloromethane-ethyl acetate mixture) until a pure compound is obtained.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Signaling Pathway and Mechanism of Action

This compound exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor.[3] The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key events at a GABAergic synapse and the point of intervention by this compound.

Caption: GABAergic synapse and this compound's mechanism of action.

This compound's Interaction with the GABAA Receptor

Upon binding of the neurotransmitter GABA to the GABAA receptor, a conformational change is induced, which opens the integral chloride ion (Cl-) channel. The resulting influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic neuron, causing an inhibitory effect and reducing the likelihood of an action potential.

This compound acts as a non-competitive antagonist, meaning it does not bind to the same site as GABA. Instead, it is thought to bind to a site within the chloride ion channel pore of the GABAA receptor. This binding event physically blocks the channel, preventing the flow of chloride ions even when GABA is bound to the receptor. Consequently, the inhibitory signal is blocked, leading to neuronal hyperexcitability, which manifests as seizures and other neurotoxic symptoms.

Experimental Workflow for this compound Isolation and Analysis

The overall workflow from plant material to purified this compound and its subsequent analysis is depicted in the following diagram.

Caption: Workflow for this compound isolation and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. jsct.jp [jsct.jp]

- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of three curative flavonoids and neurotoxic this compound in star anise fruits by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 7. Rapid control of Chinese star anise fruits and teas for neurotoxic this compound by Direct Analysis in Real Time high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisatin's Antagonistic Role in the GABAergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), exerts its effects primarily through the modulation of the GABAergic system.[1] As the principal inhibitory neurotransmitter system in the central nervous system (CNS), the GABAergic system is a critical target for a wide array of therapeutic agents and a key area of investigation in neuroscience. This compound serves as a valuable pharmacological tool for probing the function of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides an in-depth examination of this compound's interaction with the GABAergic system, detailing its mechanism of action, quantitative binding and functional data, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Non-Competitive Antagonism at the Picrotoxin (B1677862) Site

This compound functions as a potent, non-competitive antagonist of the GABAA receptor.[2][3] Unlike competitive antagonists that bind directly to the GABA binding site, this compound interacts with a distinct site on the receptor complex, specifically the picrotoxin binding site located within the chloride ion channel pore.[4][5] This interaction does not prevent GABA from binding to the receptor. Instead, this compound's binding to the picrotoxin site allosterically modulates the receptor, stabilizing it in a closed or non-conducting state.[6]

The antagonistic action of this compound is use-dependent, meaning it more readily blocks GABAA receptors that are actively being opened by GABA.[4][5] This suggests that the binding site for this compound becomes more accessible when the channel is in the open conformation. Once bound, this compound prolongs the closed time of the channel and reduces the frequency of channel opening, thereby diminishing the overall chloride influx and inhibiting neuronal signaling.[5][6] This blockade of inhibitory neurotransmission leads to a state of hyperexcitability in the CNS, which can manifest as convulsions and seizures.[2][7]

Signaling Pathway of GABAergic Inhibition and this compound's Point of Interference

The following diagram illustrates the normal signaling pathway at a GABAergic synapse and the point at which this compound interferes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with the GABAA receptor.

| Functional Antagonism of GABA-Induced Currents | |

| Parameter | Value |

| EC50 | ~1.10 µM[1][4][5] |

| Experimental System | Rat dorsal root ganglion neurons |

| Technique | Whole-cell patch clamp |

| Binding Affinity for the Picrotoxin Site | |

| Parameter | Value |

| IC50 | 0.43 µM[4][8] |

| Radioligand | [3H]-EBOB |

| Preparation | Rat brain membranes |

| Technique | Radioligand binding assay |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound's role in the GABAergic system are provided below.

Radioligand Binding Assay for this compound (Competitive Binding)

This protocol is adapted for determining the binding affinity of this compound for the picrotoxin site on the GABAA receptor using a competitive binding assay with a radiolabeled ligand such as [3H]-EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate).[4][8]

1. Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step multiple times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

In a 96-well microplate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + [3H]-EBOB + binding buffer.

-

Non-specific Binding (NSB): Receptor membranes + [3H]-EBOB + a high concentration of an unlabeled picrotoxin site ligand (e.g., 10 µM picrotoxin).

-

Competition Binding: Receptor membranes + [3H]-EBOB + varying concentrations of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Termination and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This protocol describes the measurement of GABA-induced currents in cultured neurons and their modulation by this compound.[4][5]

1. Cell Preparation:

-

Culture primary neurons (e.g., rat dorsal root ganglion neurons) on glass coverslips.

-

Use neurons after a suitable period in culture to allow for the expression of mature GABAA receptors.

2. Electrophysiological Recording:

-

Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing physiological concentrations of ions).

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing a high concentration of chloride to set the chloride reversal potential near 0 mV.

-

Establish a whole-cell patch clamp configuration on a selected neuron.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

3. Drug Application:

-

Apply GABA to the neuron using a rapid application system to evoke an inward chloride current.

-

To study the effect of this compound, co-apply this compound with GABA. The use-dependent nature of the block can be investigated by repeated co-applications.

4. Data Acquisition and Analysis:

-

Record the membrane currents using an appropriate amplifier and digitize the data.

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of different concentrations of this compound.

-

To determine the EC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with a Hill equation.

-

Analyze other parameters such as the current decay rate to assess the effect on receptor desensitization.

Visualization of Experimental Workflows

Radioligand Binding Assay Workflow

Patch Clamp Electrophysiology Workflow

Conclusion

This compound is a powerful tool for investigating the structure and function of the GABAA receptor. Its well-characterized mechanism as a non-competitive antagonist acting at the picrotoxin site provides a clear model for studying the allosteric modulation of this important ion channel. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working to understand the complexities of GABAergic neurotransmission and to develop novel therapeutics targeting this system. The convulsant properties of this compound also make it a relevant compound for studying the mechanisms of epilepsy and other seizure disorders.[2][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C15H20O8 | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A bird's eye view of this compound induced convulsive seizures in brain by a (1)H NMR based metabolic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurotoxic Effects and Symptomatology of Anisatin Poisoning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisatin, a potent neurotoxin isolated from the fruit of the Japanese star anise (Illicium anisatum), presents a significant toxicological concern due to its severe neurological effects. This technical guide provides a comprehensive overview of the neurotoxic properties of this compound, detailing its mechanism of action, the clinical and metabolic symptomatology of poisoning, and relevant experimental protocols for its study. Quantitative toxicological data are summarized, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is a sesquiterpene lactone that is highly toxic to humans and animals.[1] Poisoning incidents often arise from the accidental ingestion of Japanese star anise, which is sometimes mistaken for the non-toxic Chinese star anise (Illicium verum), a common culinary spice.[2][3] The potent neurotoxicity of this compound stems from its interaction with the central nervous system, leading to a range of debilitating and potentially fatal symptoms.[1] Understanding the precise molecular mechanisms and the full spectrum of physiological effects is crucial for the development of effective diagnostic and therapeutic strategies.

Mechanism of Neurotoxicity: GABA-A Receptor Antagonism

The primary neurotoxic effect of this compound is mediated through its non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its binding to the GABA-A receptor results in the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[6]

This compound disrupts this inhibitory process by binding to the picrotoxinin (B1677863) site within the GABA-A receptor's ion channel.[1] This binding allosterically modulates the receptor, stabilizing it in a closed or non-conducting state, thereby preventing the influx of chloride ions even when GABA is bound to its receptor site. The consequence of this action is a reduction in GABAergic inhibition, leading to a state of neuronal hyperexcitability that manifests as seizures and other neurological symptoms.[1] this compound has been shown to suppress GABA-induced currents in a concentration-dependent manner.[5][7]

Signaling Pathway of this compound's Neurotoxic Action

Symptomatology of this compound Poisoning

The onset of symptoms following this compound ingestion typically occurs within one to six hours.[1] The clinical presentation can be broadly categorized into gastrointestinal and neurological effects.

Gastrointestinal Symptoms

The initial symptoms are often gastrointestinal in nature and include:

Neurological Symptoms

Following the gastrointestinal phase, a range of severe neurological symptoms emerge, which are the hallmark of this compound poisoning:

-

Myoclonic movements (brief, involuntary muscle twitching)[2][9]

-

Loss of consciousness[1]

-

Hallucinations[1]

In severe cases, poisoning can lead to respiratory paralysis, which is the ultimate cause of death.[1][10]

Metabolic Disturbances

Metabolomic studies in animal models have revealed that this compound-induced seizures lead to significant alterations in brain metabolism. These changes reflect the intense neuronal activity and subsequent metabolic stress. Key metabolic perturbations include:

-

Neurotransmitter Imbalance: Altered levels of GABA, glutamate, and glutamine.[11]

-

Energy Metabolism Disruption: Changes in the levels of lactate, citrate, fumarate, creatine, and NAD+.[11]

-

Oxidative Stress: Fluctuations in ascorbate (B8700270) and choline (B1196258) compounds.[11]

-

Amino Acid and Nucleic Acid Metabolism: Dysregulation of various amino acids and nucleic acid metabolites.[11]

Quantitative Toxicological Data

The high toxicity of this compound is reflected in its low lethal and effective concentrations. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Species/System | Route of Administration | Reference(s) |

| LD50 | 1 mg/kg | Mouse | Intraperitoneal (i.p.) | [1] |

| LD50 Range | 0.76 - 1 mg/kg | Mouse | Oral (p.o.) and Intraperitoneal (i.p.) | [7][12] |

| EC50 | ~1.10 µM | Rat Dorsal Root Ganglion Neurons | - | [5][7] |

| IC50 | 0.43 µM | Rat Brain Membranes ([3H]EBOB binding) | - | [13] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on GABA-A Receptors

This protocol is designed to measure GABA-induced currents in cultured neurons and the inhibitory effect of this compound.

Cell Preparation:

-

Isolate dorsal root ganglion (DRG) neurons from rats.[5]

-

Culture the neurons on glass coverslips until they are suitable for patch-clamp recording.

Recording Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Pipette Solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg (pH adjusted to 7.2 with CsOH).

Recording Procedure:

-

Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply GABA (e.g., 30 µM) to the neuron using a rapid application system to evoke an inward chloride current.

-

After establishing a stable baseline of GABA-evoked currents, co-apply GABA with varying concentrations of this compound (e.g., 0.1 µM to 10 µM).

-

Record the peak amplitude of the GABA-induced currents in the presence and absence of this compound.

-

Wash out this compound to observe any reversal of the inhibitory effect.

Data Analysis:

-

Measure the peak current amplitude for each condition.

-

Normalize the current in the presence of this compound to the control GABA-evoked current.

-

Plot the normalized current as a function of this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 value.[5]

NMR-Based Metabolomics of Brain Tissue Following this compound Poisoning

This protocol outlines a workflow for analyzing metabolic changes in the brain of mice after this compound administration.

Experimental Workflow for NMR-Based Metabolomics

Detailed Steps:

-

Animal Dosing: Administer a sub-lethal dose of this compound to mice to induce seizures. A control group should receive a vehicle injection.[11]

-

Tissue Collection: At a predetermined time point after the onset of seizures, euthanize the mice and rapidly dissect the brain.[11]

-

Metabolite Extraction:

-

Immediately freeze the brain tissue in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a methanol/chloroform/water solvent system to separate polar and lipid metabolites and precipitate proteins.

-

Centrifuge the homogenate and collect the aqueous (polar) phase.

-

Lyophilize the aqueous extract to a dry powder.

-

-

NMR Sample Preparation: Reconstitute the dried extract in a deuterated phosphate (B84403) buffer (e.g., D2O) containing a known concentration of a chemical shift reference standard (e.g., DSS or TSP).

-

NMR Data Acquisition: Acquire one-dimensional 1H NMR spectra using a high-field NMR spectrometer.

-

Data Analysis:

-

Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction).

-

Use multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Partial Least Squares-Discriminant Analysis [OPLS-DA]) to identify spectral regions that differ significantly between the control and this compound-treated groups.[11]

-

Identify the metabolites responsible for these differences using spectral databases and 2D NMR experiments.

-

Quantify the changes in these metabolites and perform pathway analysis to understand the biological implications.

-

Therapeutic Considerations

Given that this compound is a non-competitive GABA-A receptor antagonist, therapeutic interventions aim to enhance GABAergic neurotransmission. Diazepam, a benzodiazepine (B76468) that positively modulates the GABA-A receptor, has been shown to be an effective treatment for this compound-induced convulsions.[1] Management of this compound poisoning is primarily supportive, focusing on controlling seizures and providing respiratory support if necessary.[14][15]

Conclusion

This compound is a highly potent neurotoxin that poses a serious health risk. Its mechanism of action via non-competitive antagonism of the GABA-A receptor leads to severe neurological symptoms, including life-threatening seizures. This guide has provided a detailed overview of the toxicology of this compound, from its molecular mechanism to its clinical presentation and the metabolic consequences of poisoning. The experimental protocols described herein offer a framework for researchers to further investigate the effects of this compound and to develop and test potential therapeutic agents. A thorough understanding of the information presented is essential for professionals in the fields of toxicology, neuroscience, and drug development who may encounter or study this potent neurotoxin.

References

- 1. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR-Based Metabolomics Approach to Investigate the Effects of Fruits of Acanthopanax sessiliflorus in a High-Fat Diet Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on the GABA action in the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]

- 12. youtube.com [youtube.com]

- 13. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. [escholarship.org]

- 14. benchchem.com [benchchem.com]

- 15. Identifying Metabolic Perturbations and Toxic Effects of Rac-Metalaxyl and Metalaxyl-M in Mice Using Integrative NMR and UPLC-MS/MS Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Bioavailability of Anisatin in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Anisatin, a neurotoxic sesquiterpene dilactone found in plants of the family Illiciaceae. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for toxicology studies and the development of potential clinical interventions for poisoning cases. The data and protocols presented herein are derived from a pivotal study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of this compound in mouse blood.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound were evaluated in male ICR mice following intravenous (i.v.) and oral (p.o.) administration. The study revealed low oral bioavailability and a moderate elimination half-life. All quantitative data from the study are summarized in the tables below.

Intravenous Administration Data

A single dose of 0.5 mg/kg this compound was administered intravenously. The key pharmacokinetic parameters are presented in Table 1.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 1093.5 ± 153.2 |

| Tmax | h | 0.083 ± 0.0 |

| t½ | h | 4.8 ± 0.9 |

| AUC(0-12h) | ng/mLh | 1745.3 ± 189.7 |

| AUC(0-∞) | ng/mLh | 1823.4 ± 203.5 |

| MRT(0-12h) | h | 3.2 ± 0.5 |

Table 1: Pharmacokinetic parameters of this compound in mice following a 0.5 mg/kg intravenous administration.

Oral Administration Data

A single dose of 1 mg/kg this compound was administered orally by gavage. The key pharmacokinetic parameters are presented in Table 2.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 195.3 ± 45.6 |

| Tmax | h | 0.5 ± 0.2 |

| t½ | h | 5.1 ± 1.1 |

| AUC(0-12h) | ng/mLh | 813.2 ± 102.4 |

| AUC(0-∞) | ng/mLh | 827.1 ± 115.8 |

| MRT(0-12h) | h | 4.5 ± 0.8 |

Table 2: Pharmacokinetic parameters of this compound in mice following a 1 mg/kg oral administration.

Bioavailability

The absolute oral bioavailability (F) of this compound was determined by comparing the dose-normalized Area Under the Curve (AUC) from oral administration to that from intravenous administration. The oral bioavailability of this compound in mice was found to be 22.6% [1][2][3]. This indicates that a significant portion of the orally administered dose does not reach systemic circulation, likely due to incomplete absorption or first-pass metabolism.

Experimental Protocols

The following sections detail the methodologies employed for the in-vivo pharmacokinetic study and the subsequent bioanalytical quantification of this compound.

In-Vivo Pharmacokinetic Study Protocol

-

Animal Model: Twelve male ICR mice, weighing 20 ± 2 g, were used for the study.

-

Housing and Acclimation: Animals were housed in a controlled environment with a temperature of 25 ± 2°C, humidity of 55 ± 5%, and a 12-hour light/dark cycle. They had free access to a standard diet and water. All animals were acclimated for one week prior to the experiment.

-

Pre-study Preparation: Mice were fasted for 12 hours before drug administration but were allowed free access to water.

-

Grouping and Dosing: The mice were randomly divided into two groups of six.

-

Group 1 (Oral): Received a single 1 mg/kg dose of this compound administered by oral gavage.

-

Group 2 (Intravenous): Received a single 0.5 mg/kg dose of this compound administered via the tail vein.

-

-

Blood Sampling:

-

Serial blood samples (approximately 30 μL) were collected from the retro-orbital plexus at specified time points: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-administration.

-

Samples were collected into heparinized tubes to prevent coagulation.

-

Bioanalytical Method: UPLC-MS/MS

-

Sample Preparation:

-

Pipette 20 μL of a whole blood sample into a microcentrifuge tube.

-

Add 10 μL of the internal standard (IS) solution (Salicin, 500 ng/mL).

-

Add 100 μL of acetonitrile (B52724) to precipitate blood proteins.

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Carefully collect 5 μL of the resulting supernatant for analysis.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Instrumentation: A Waters Acquity UPLC system coupled with a Xevo TQD triple quadrupole mass spectrometer was used[2][3].

-

Analytical Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm).

-

Mobile Phase: A gradient elution was performed using Methanol (A) and water with 0.1% formic acid (B) at a flow rate of 0.3 mL/min[1][2][3].

-

Ionization: The analysis was performed using an electrospray ionization (ESI) source in the negative ion mode[1][2][3].

-

Detection: Multiple Reaction Monitoring (MRM) was used to detect and quantify the analytes.

-

-

Data Analysis:

Visualizations: Workflow and Mechanism of Action

Experimental Workflow Diagram

The following diagram illustrates the complete workflow of the this compound pharmacokinetic study, from animal preparation to final data analysis.

Caption: Experimental workflow for this compound pharmacokinetic study in mice.

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the GABA-A receptor, which is a ligand-gated chloride ion channel.[4][5] The diagram below outlines this inhibitory mechanism.

Caption: this compound blocks the GABA-A receptor chloride channel, causing neurotoxicity.

References

- 1. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Anisatin's Interaction with the Picrotoxin Binding Site of the GABAa Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), exerts its effects primarily through the modulation of the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the picrotoxin (B1677862) binding site within the GABAa receptor chloride channel. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this interaction to inform neuroscience research and the development of novel therapeutics.

Core Interaction: this compound and the Picrotoxin Binding Site

This compound acts as a non-competitive antagonist of the GABAa receptor.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, this compound binds to a distinct allosteric site located within the transmembrane pore of the receptor. This site is commonly referred to as the picrotoxin binding site, named after another potent channel blocker.[1][2] The binding of this compound to this site does not prevent GABA from binding to the receptor but rather inhibits the subsequent opening of the chloride ion channel, thereby reducing neuronal inhibition.[1][2]

A key characteristic of this compound's action is its use-dependence, meaning its inhibitory effect is more pronounced when the GABAa receptor is activated by GABA.[1] This suggests that the binding of GABA induces conformational changes in the receptor that increase the accessibility or affinity of the picrotoxin binding site for this compound.[1]

Quantitative Data on this compound's Interaction

The following table summarizes the key quantitative data describing the interaction of this compound with the GABAa receptor, providing a basis for comparative analysis and modeling.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| EC50 (Suppression of GABA-induced current) | 1.10 µM | Rat Dorsal Root Ganglion Neurons | Co-application with GABA | [1] |

| IC50 (Inhibition of [3H]EBOB binding) | 0.43 µM | Rat Brain Membranes | Competitive binding assay | [3] |

Signaling Pathway and Mechanism of Action

The GABAa receptor is a pentameric ligand-gated ion channel that, upon binding of two GABA molecules, undergoes a conformational change leading to the opening of its central chloride (Cl-) selective pore. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating inhibitory neurotransmission.

This compound disrupts this process by binding to the picrotoxin site within the transmembrane domain of the receptor. This binding event allosterically modulates the receptor, stabilizing it in a non-conducting or desensitized state, even when GABA is bound. This effectively blocks the flow of chloride ions and antagonizes the inhibitory effect of GABA.

Figure 1: GABAa Receptor Signaling and this compound's Mechanism of Action.

Experimental Protocols

The study of this compound's interaction with the picrotoxin binding site employs a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABAa receptors in individual neurons and assess the effect of this compound on this current.

1. Cell Preparation:

-

Primary neuronal cultures (e.g., rat dorsal root ganglion neurons) or cell lines expressing recombinant GABAa receptors are grown on glass coverslips.

2. Solutions:

-